molecular formula C10H8F12O B12089168 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane CAS No. 678-50-2

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane

Cat. No.: B12089168
CAS No.: 678-50-2
M. Wt: 372.15 g/mol
InChI Key: AHCUQVDBLDBWQJ-UHFFFAOYSA-N
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Description

Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an allyloxy group attached to the heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- typically involves the fluorination of heptane derivatives followed by the introduction of the allyloxy group. The reaction conditions often require the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas The process is designed to maximize yield and purity while minimizing the formation of by-products

Chemical Reactions Analysis

Types of Reactions

Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated heptane derivatives.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include fluorinated alcohols, acids, and substituted heptane derivatives. These products retain the unique properties imparted by the fluorine atoms, making them valuable for further applications.

Scientific Research Applications

Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological systems due to its unique properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of specialized materials, coatings, and surfactants due to its chemical stability and hydrophobic nature.

Mechanism of Action

The mechanism by which Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- exerts its effects involves interactions with molecular targets through its fluorinated and allyloxy groups. These interactions can influence various pathways, including enzymatic activities and membrane permeability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(trifluoromethoxy)-
  • 1H,1H,7H-dodecafluoro-1-heptanol

Uniqueness

Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-propenyloxy)- is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential applications compared to other similar fluorinated heptane derivatives. The combination of multiple fluorine atoms and the allyloxy group makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

678-50-2

Molecular Formula

C10H8F12O

Molecular Weight

372.15 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-prop-2-enoxyheptane

InChI

InChI=1S/C10H8F12O/c1-2-3-23-4-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h2,5H,1,3-4H2

InChI Key

AHCUQVDBLDBWQJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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